3'-Formyl-2-methyl-[1,1'-biphenyl]-4-carboxamide
Description
3'-Formyl-2-methyl-[1,1'-biphenyl]-4-carboxamide is a biphenyl-based carboxamide derivative characterized by a formyl group (-CHO) at the 3' position of the biphenyl scaffold and a methyl group (-CH₃) at the 2-position.
Properties
IUPAC Name |
4-(3-formylphenyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-10-7-13(15(16)18)5-6-14(10)12-4-2-3-11(8-12)9-17/h2-9H,1H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEFQADUFXCDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Formyl-2-methyl-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Formyl-2-methyl-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: 3’-Carboxy-2-methyl-[1,1’-biphenyl]-4-carboxamide.
Reduction: 3’-Hydroxymethyl-2-methyl-[1,1’-biphenyl]-4-carboxamide.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
3'-Formyl-2-methyl-[1,1'-biphenyl]-4-carboxamide has been investigated for its potential as a pharmacological agent. Studies have shown that derivatives of this compound exhibit significant biological activities, including:
- Antioxidant Activity : Research indicates that compounds similar to this compound demonstrate strong free radical scavenging abilities. This property is crucial for developing therapies aimed at oxidative stress-related diseases .
- Antihypertensive Properties : Some studies have reported that derivatives can inhibit urease enzymes, which are implicated in hypertension and gastric disorders. The inhibition of urease may lead to therapeutic benefits in managing conditions like peptic ulcers .
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics .
Nanotechnology
The structural characteristics of this compound allow it to be utilized in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions can be leveraged in the creation of nanocomposites for various applications such as:
- Drug Delivery Systems : Nanocarriers designed from this compound can enhance the bioavailability and targeted delivery of therapeutic agents.
- Sensors : The compound's sensitivity to environmental changes makes it suitable for developing sensors that detect chemical or biological substances.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant potential of various derivatives of biphenyl compounds, including this compound. The results indicated that these compounds exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid. The DPPH assay showed significant scavenging activity, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress management .
Case Study 2: Urease Inhibition
In another investigation focused on urease inhibition, derivatives of this compound were synthesized and tested against urease enzymes. The most potent inhibitors demonstrated IC50 values significantly lower than those of conventional inhibitors like thiourea. This finding underscores the potential for these compounds in treating conditions associated with Helicobacter pylori infections .
Mechanism of Action
The mechanism of action of 3’-Formyl-2-methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The biphenyl structure allows for π-π interactions with aromatic residues in biological targets, influencing their activity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3'-Formyl-2-methyl-[1,1'-biphenyl]-4-carboxamide with structurally related biphenyl carboxamides reported in the literature. Key differences in substituents, synthetic yields, and physicochemical properties are highlighted.
Table 1: Structural and Functional Comparison of Biphenyl Carboxamide Derivatives
†Estimated using similar substituent contributions.
‡Reported or calculated from experimental data.
Key Findings:
Substituent Effects on Bioactivity: The formyl group at the 3' position in the target compound may enhance electrophilic reactivity compared to halogenated or alkyl-substituted analogs (e.g., compounds in ). This could influence binding to TRP channels or other targets requiring covalent interactions .
Synthetic Accessibility: Derivatives with bulky substituents (e.g., cyclooctyl in Compound 7) show moderate yields (50-84%) due to steric challenges during coupling reactions .
Physicochemical Properties :
- The logP of the target compound (~3.0) is lower than that of N-(thiazol-2-yl) analogs (logP = 4.005, ), suggesting reduced lipophilicity and possibly better aqueous solubility. This contrasts with halogenated biphenyls (), which exhibit higher logP values and environmental persistence.
Structural Diversity and Applications :
- N-(Thiazol-2-yl) derivatives () demonstrate the importance of heterocyclic substituents in enhancing binding affinity to enzymatic targets, a feature absent in the target compound.
- N-Cycloalkyl derivatives (Compounds 3, 7, and 8) highlight the role of conformational flexibility in TRP channel antagonism, which may be constrained in the target compound due to its methyl and formyl groups .
Biological Activity
3'-Formyl-2-methyl-[1,1'-biphenyl]-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on diverse research findings and case studies.
Synthesis
The synthesis of this compound typically involves several steps including the formation of the biphenyl structure followed by the introduction of the formyl and carboxamide functional groups. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate inhibition against Mycobacterium tuberculosis with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 µM to 250 µM . These findings suggest that modifications to the biphenyl structure can enhance activity against various bacterial strains.
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| This compound | 125-250 | Antimycobacterial |
| N-Hexyl derivative | 62.5 | Antimycobacterial |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies revealed IC50 values indicating moderate inhibition, with some derivatives outperforming established drugs like rivastigmine .
| Enzyme | IC50 (µM) | Comparison |
|---|---|---|
| AChE | 27.04 - 106.75 | Rivastigmine: ~30 |
| BuChE | 58.01 - 277.48 | Rivastigmine: ~30 |
Cytotoxicity
Cytotoxicity assays conducted on various cancer cell lines (e.g., HepG2, MCF-7) indicate that certain derivatives possess moderate cytotoxic effects. The MTT assay results showed IC50 values ranging from 80 µM to over 200 µM depending on the specific cell line and structural modifications .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to the active sites of AChE and BuChE, potentially stabilizing the enzyme-substrate complex and inhibiting enzymatic activity .
- Antimycobacterial Mechanism : The mechanism underlying its antitubercular activity may involve disruption of mycobacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Study A : Investigated the antitubercular activity against Mycobacterium tuberculosis H37Rv, reporting an MIC of 125 µM for a specific derivative.
- Study B : Analyzed cytotoxic effects on cancer cell lines, revealing significant growth inhibition at concentrations above 80 µM.
Q & A
Q. What are the common synthetic routes for preparing 3'-Formyl-2-methyl-[1,1'-biphenyl]-4-carboxamide and its analogs?
The synthesis typically involves two key steps: (1) construction of the biphenyl core and (2) functionalization with formyl, methyl, and carboxamide groups. A general amidation procedure employs [1,1'-biphenyl]-4-carboxylic acid derivatives activated by EDCI/HOBt in THF, followed by coupling with substituted amines (e.g., methylamine for the carboxamide group) . For formylation, trifluorobromine dimethyl sulfide complex (BF₃·SMe₂) has been used to demethylate methoxy intermediates to hydroxyl groups, which can then be oxidized to formyl groups . Methylation at the 2-position may utilize alkylation reagents like methyl iodide under basic conditions.
Q. What spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry of substituents (e.g., formyl at 3', methyl at 2) and assess purity .
- LCMS/HRMS : For molecular weight verification and detection of synthetic byproducts .
- X-ray crystallography : Resolves ambiguities in stereochemistry or regioselectivity, particularly for isomers .
- TLC : Monitors reaction progress and isomer separation during synthesis .
Q. What are the typical purification techniques for biphenyl carboxamide derivatives post-synthesis?
Common methods include:
- Automated flash chromatography : Effective for separating isomeric mixtures (e.g., diastereomers) using gradients of hexane/EtOAc .
- Recrystallization : Utilizes solvents like toluene or dichloromethane to isolate pure solids .
- Salt formation : Hydrochloride salts of amines improve crystallinity and purity .
Advanced Research Questions
Q. How can researchers address challenges in regioselective formylation and methylation during the synthesis of biphenyl carboxamide derivatives?
Regioselectivity can be controlled via:
- Directing groups : Electron-donating groups (e.g., methoxy) guide electrophilic substitution. For example, BF₃·SMe₂ selectively demethylates methoxy groups to enable formylation .
- Protecting groups : Temporary protection of the carboxamide with Boc or Fmoc prevents undesired side reactions during methylation .
- Catalytic systems : Transition-metal catalysts (e.g., Pd) enable directed C–H functionalization for precise substituent placement .
Q. What strategies are employed to resolve isomeric mixtures formed during the synthesis of biphenyl carboxamide derivatives?
Isomer separation methods include:
- Chromatography : Normal-phase HPLC with hexane/EtOAc gradients resolves diastereomers (e.g., 30:21:49 isomer ratio resolved in ).
- Crystallization : Diastereomeric salts (e.g., using chiral amines) exploit solubility differences .
- Dynamic kinetic resolution : Enzymatic or metal-catalyzed processes favor one isomer under specific conditions .
Q. How does the introduction of substituents like formyl and methyl groups influence the physicochemical and pharmacological properties of biphenyl carboxamides?
- Formyl groups : Increase electrophilicity, enabling Schiff base formation for drug-target interactions. They also affect solubility (e.g., SN-011, a STING inhibitor with 60 mg/mL solubility in DMSO) .
- Methyl groups : Enhance metabolic stability by blocking cytochrome P450 oxidation sites. Methyl at the 2-position reduces steric hindrance compared to bulkier substituents .
- Structure-activity relationships (SAR) : Substitutions at the 3' and 4 positions correlate with receptor binding affinity (e.g., 5-HT₁A antagonism in ).
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of substituted biphenyl carboxamides?
Optimization strategies include:
- Catalyst screening : Abnormal NHC-based potassium complexes improve reduction efficiency (e.g., 91% yield in ).
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance coupling reactions, while toluene minimizes side reactions during amidation .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for azo derivatives .
Q. What role do biphenyl carboxamide derivatives play in medicinal chemistry, particularly in targeting specific receptors or enzymes?
These derivatives are key scaffolds for:
- Enzyme inhibition : 3'-Formyl derivatives act as 17β-HSD2 inhibitors for hormone-dependent cancers .
- Receptor antagonism : N-cyclohexyl analogs show potency against TRP channels, relevant in pain management .
- STING pathway modulation : SN-011 (IC₅₀ = 76 nM) blocks STING signaling, offering therapeutic potential in autoimmune diseases .
Data Contradictions and Resolutions
- Isomer Ratios : reports a 30:21:49 isomer ratio for N-(2-isopropyl-5-methylcyclohexyl) derivatives, while achieves 80% purity for N-decalin analogs. These discrepancies highlight the need for condition-specific optimization (e.g., solvent polarity, temperature).
- Yield Variability : Formylation yields range from 50% () to 81% (), depending on the electrophile (BF₃·SMe₂ vs. oxalyl chloride).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
